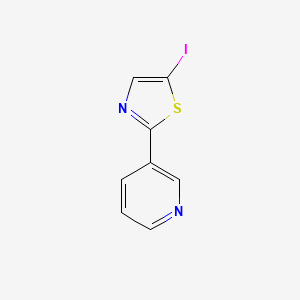

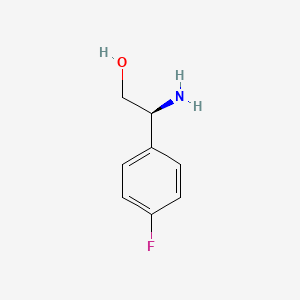

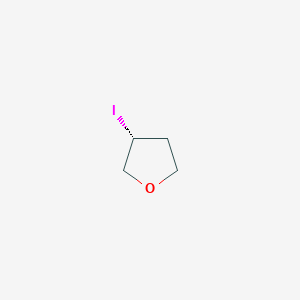

![molecular formula C13H15BrN2O3 B1393113 tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate CAS No. 1186310-86-0](/img/structure/B1393113.png)

tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate

Vue d'ensemble

Description

Tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate is a chemical compound with the molecular formula C13H15BrN2O3 . It has a molecular weight of 327.17 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)NCc1cc2ncc(Br)cc2o1 . This string is a textual representation of the compound’s structure, including its atoms and the bonds between them. Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Applications De Recherche Scientifique

Synthesis of tert-Butyl Carbamates Tert-butyl carbamates, including tert-butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate, are often synthesized as intermediates for drugs and other complex molecules. Geng Min (2010) developed an efficient seven-step process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, highlighting its simplicity, cost-efficiency, and environmental friendliness (Geng, 2010). Similarly, Yang et al. (2009) described the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through an asymmetric Mannich reaction, emphasizing the importance of chirality and specific structural features in these compounds (Yang, Pan, & List, 2009).

Coordination and Reactivity Studies Several studies have explored the reactivity and coordination properties of tert-butyl carbamates. For instance, Zong and Thummel (2005) explored a new family of Ru complexes for water oxidation, utilizing tert-butyl-based ligands to study their redox properties and oxygen evolution capabilities in catalytic systems (Zong & Thummel, 2005). Padwa, Brodney, and Lynch (2003) investigated the preparation and Diels‐Alder reaction of tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).

Crystallography and Structural Analysis Research has also delved into the structural aspects of tert-butyl carbamates. Çolak et al. (2021) conducted thermal, X-ray, and DFT analyses of a series of tert-butyl-based compounds, revealing intricate details about their crystal and molecular structures, and highlighting the role of intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021). Baillargeon et al. (2017) studied the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, providing insight into the simultaneous hydrogen and halogen bonds on carbonyl groups in tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart (Baillargeon et al., 2017).

Safety And Hazards

According to the available safety data sheet, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

tert-butyl N-[(6-bromofuro[3,2-b]pyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-7-9-5-10-11(18-9)4-8(14)6-15-10/h4-6H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVWCTUDWFQTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674086 | |

| Record name | tert-Butyl [(6-bromofuro[3,2-b]pyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate | |

CAS RN |

1186310-86-0 | |

| Record name | tert-Butyl [(6-bromofuro[3,2-b]pyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)

![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)

![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)

![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)